![molecular formula C16H27N7O3 B12900797 8-[(6-Aminohexyl)amino]-2'-deoxyadenosine CAS No. 568579-34-0](/img/structure/B12900797.png)
8-[(6-Aminohexyl)amino]-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(6-Aminohexyl)amino]-2’-deoxyadenosine is a modified nucleoside analog. This compound is characterized by the presence of an aminohexyl group attached to the amino group of the adenine base. It is primarily used in biochemical research and has applications in various fields such as molecular biology, medicinal chemistry, and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6-Aminohexyl)amino]-2’-deoxyadenosine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyadenosine.
Protection of Functional Groups: The hydroxyl groups of 2’-deoxyadenosine are protected using suitable protecting groups.
Introduction of Aminohexyl Group: The protected 2’-deoxyadenosine is then reacted with 6-aminohexylamine under specific conditions to introduce the aminohexyl group at the 8-position of the adenine base.
Deprotection: The protecting groups are removed to yield the final product, 8-[(6-Aminohexyl)amino]-2’-deoxyadenosine.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-[(6-Aminohexyl)amino]-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The aminohexyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
8-[(6-Aminohexyl)amino]-2’-deoxyadenosine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Employed in the study of DNA-protein interactions and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of diagnostic assays and as a component in biosensors.
Mecanismo De Acción
The mechanism of action of 8-[(6-Aminohexyl)amino]-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The aminohexyl group allows for specific interactions with proteins and enzymes, affecting their function. The compound can also act as a competitive inhibitor of certain enzymes, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **8-[(6-Aminohexyl)amino]-adenosine-3’,5’-cyclic monophosphate
- **8-[(6-Aminohexyl)amino]-adenosine-2’,5’-bisphosphate
- **8-[(6-Aminohexyl)amino]-GMP-Biotin
Uniqueness
8-[(6-Aminohexyl)amino]-2’-deoxyadenosine is unique due to its specific structure, which allows for targeted interactions with nucleic acids and proteins. This makes it a valuable tool in biochemical research and therapeutic development.
Propiedades
Número CAS |
568579-34-0 |
|---|---|
Fórmula molecular |
C16H27N7O3 |
Peso molecular |
365.43 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-[6-amino-8-(6-aminohexylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H27N7O3/c17-5-3-1-2-4-6-19-16-22-13-14(18)20-9-21-15(13)23(16)12-7-10(25)11(8-24)26-12/h9-12,24-25H,1-8,17H2,(H,19,22)(H2,18,20,21)/t10-,11+,12+/m0/s1 |
Clave InChI |
PKPHYXJEFPPCJW-QJPTWQEYSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NCCCCCCN)N)CO)O |
SMILES canónico |
C1C(C(OC1N2C3=NC=NC(=C3N=C2NCCCCCCN)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


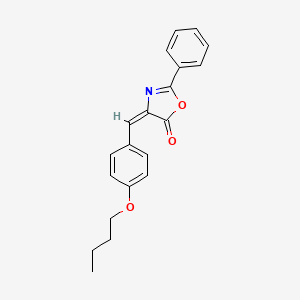
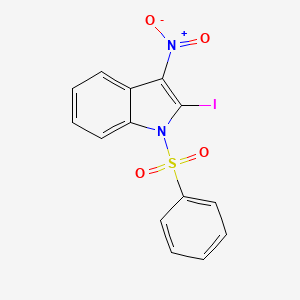
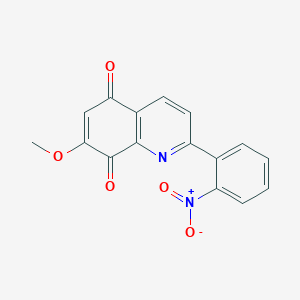
![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)


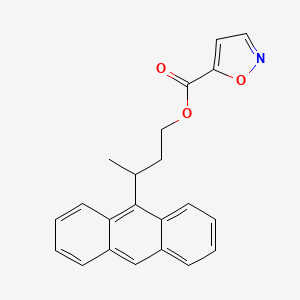
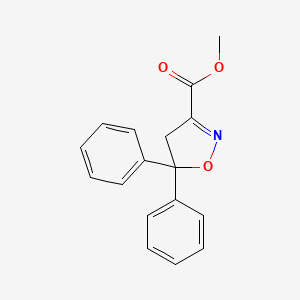
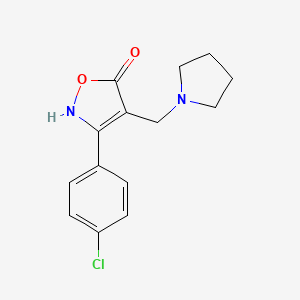


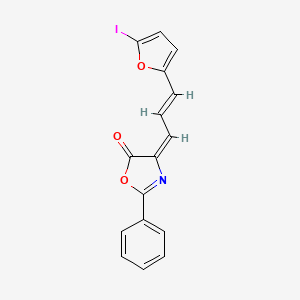
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)
